molecular formula C22H34O B1258483 15-Dimethylretinol CAS No. 67517-39-9

15-Dimethylretinol

Cat. No.: B1258483
CAS No.: 67517-39-9
M. Wt: 314.5 g/mol
InChI Key: UFGABHUPDRAFFV-NBIQJRODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Dimethylretinol is a synthetic retinoid analog characterized by the addition of two methyl groups at the 15th position of the retinol backbone. Retinoids, derivatives of vitamin A, are critical in regulating cellular differentiation, proliferation, and apoptosis. The structural modification at position 15 enhances stability and alters receptor binding affinity compared to natural retinol. Synthetic pathways for such analogs often involve multi-step reactions, including hydrazine-mediated cyclization, aldehyde/ketone condensations, and phosphorous oxychloride (POCl₃)-assisted functionalization, as outlined in Scheme 3 of the 2010 synthesis study .

Properties

CAS No.

67517-39-9

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

(3E,5E,7E,9E)-2,4,8-trimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-ol

InChI

InChI=1S/C22H34O/c1-17(10-8-11-18(2)16-22(6,7)23)13-14-20-19(3)12-9-15-21(20,4)5/h8,10-11,13-14,16,23H,9,12,15H2,1-7H3/b11-8+,14-13+,17-10+,18-16+

InChI Key

UFGABHUPDRAFFV-NBIQJRODSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(C)(C)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(C)(C)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(C)(C)O)C)C

Other CAS No.

67517-39-9

Synonyms

15-dimethylretinol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Retinoid Analogs Synthesized via Scheme 3

Compound R₃ Group Key Synthesis Steps Functional Groups Introduced
15-Dimethylretinol Methyl (dual) Steps vi (POCl₃), vii (NaN₃) Methylation at position 15
Compound 10 H Steps i (hydrazine hydrate), ii (aldehyde) Carboxylic acid (R₁=COOH), phenyl (R₂=Ph)
Compound 12 Methyl Steps iii (carbonyldiimidazole), v (carbazides) Allyl (R=allyl), dimethoxy (R₁=dimethoxy)
Compound 16 Ethyl Steps iv (hydrazides), viii (methyl-3-aminothiophene) Ethyl (R=ethyl), pyridyl (R₂=pyridyl)

Key Findings :

  • Positional Methylation: The dual methyl groups at position 15 in 15-Dimethylretinol necessitate POCl₃ and sodium azide (NaN₃) for phosphorylation and azide incorporation, respectively. This contrasts with analogs like Compound 10 (R₃=H), which requires milder hydrazine-based cyclization .
  • Reactivity: Carbonyldiimidazole-mediated steps (Compound 12) introduce dimethoxy groups, enhancing solubility but reducing membrane permeability relative to 15-Dimethylretinol’s hydrophobic methyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.